5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, with various substituents that contribute to its unique chemical properties and biological activities.
Mechanism of Action
Pyrazolo[1,5-a]pyrimidines
This compound is a member of the pyrazolo[1,5-a]pyrimidines, a group of heterocyclic compounds . These compounds have been of interest to medicinal chemists due to their structural similarity to purine bases adenine and guanine . They have been described in numerous references and patents, indicating their potential biomedical applications .
Phenyl and Pyridinyl Groups
The presence of phenyl and pyridinyl groups in the compound could potentially influence its binding affinity to various receptors. Compounds with these groups have been found in many important synthetic drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as hydrazines and pyrimidine derivatives under acidic or basic conditions.
Introduction of Substituents: The tert-butyl, phenyl, and pyridin-3-ylmethyl groups are introduced through various substitution reactions. For instance, tert-butyl groups can be introduced via alkylation reactions using tert-butyl halides.
Final Assembly: The final compound is assembled by coupling the substituted pyrazolo[1,5-a]pyrimidine core with the pyridin-3-ylmethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC for amide bond formation.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring might yield phenolic derivatives, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, 5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases. Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory, antiviral, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
Compared to similar compounds, 5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The pyridin-3-ylmethyl group allows for specific interactions with biological targets, making it a valuable compound for drug development.
Properties
IUPAC Name |
5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-22(2,3)19-12-20(24-14-16-8-7-11-23-13-16)27-21(26-19)18(15-25-27)17-9-5-4-6-10-17/h4-13,15,24H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWMXKCBZPWSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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